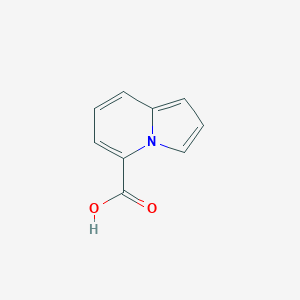

吲哚嗪-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indolizine is a nitrogen-containing heterocycle . It is an uncommon isomer of indole with the nitrogen located at a ring fusion position . Indolizine serves as a precursor for widespread indolizidine alkaloids .

Synthesis Analysis

Indolizine and its derivatives can be synthesized through various methods. Radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A palladium-catalyzed, multicomponent synthesis of indolizines has been reported, which involves the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Molecular Structure Analysis

Indolizine consists of a 10π conjugated planar electronic structure . The similarity between the indole and indolizine nuclei has prompted speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .Chemical Reactions Analysis

Indolizine derivatives have been synthesized using radical species or radical intermediates . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .科学研究应用

生物活性及药用应用

吲哚嗪-5-羧酸是一种含氮杂环化合物,因其潜在的生物活性而备受关注。研究人员一直在探索其在各种医药领域的应用,包括:

- 抗病毒特性:研究表明,吲哚嗪衍生物具有抗病毒作用,使其成为抗病毒药物开发的有希望的候选者 .

- 抗炎活性:一些吲哚嗪化合物表现出抗炎特性,这可能对治疗炎症性疾病有价值 .

- 抗癌潜力:研究人员一直在研究吲哚嗪作为抗癌剂的潜力。 这些化合物可能干扰癌细胞的生长和增殖 .

- 抗糖尿病作用:吲哚嗪衍生物在通过调节葡萄糖代谢来控制糖尿病方面显示出前景 .

荧光材料及传感应用

吲哚嗪-5-羧酸衍生物表现出优异的荧光特性,使其在以下方面有用:

- 有机荧光分子:一些吲哚嗪衍生物可以作为有机荧光分子用于生物成像和材料应用。 它们的荧光特性使细胞过程和结构的可视化成为可能 .

- 传感器和探针:研究人员一直在探索吲哚嗪作为荧光传感器和探针,用于检测特定分析物,如金属离子或生物分子 .

合成方法及材料化学

吲哚嗪-5-羧酸合成方法和材料应用包括:

- 自由基诱导合成:自由基诱导方法提供高效的杂环构建和 C–C 或 C–X 键形成。 研究人员已经开发出使用自由基物种或中间体合成吲哚嗪及其衍生物的策略 .

- π-扩展吲哚嗪:最近的进展包括对高度取代的 1-氰基吲哚嗪和 3-氰基吲哚嗪的优雅路线。 这些 π-扩展吲哚嗪在材料化学中具有潜在的应用 .

羰基化反应

总之,吲哚嗪-5-羧酸在从医药到材料科学的各个领域都具有前景。研究人员继续探索其独特的特性和应用,为新的发现和创新铺平道路。

Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(47), 10162–10175. Link A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Link Wang, X., & Wang, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded derivatives. Organic & Biomolecular Chemistry, 14(22), 5008–5017. Link Palladium catalyzed synthesis of indolizines via the carbonylative cross-coupling of 1,3-dienes with aryl iodides. (2021). Chemical Science, 12(5), 1799–1804. Link

安全和危害

未来方向

Indolizine and its derivatives have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . This suggests potential future directions in the development of novel approaches for the synthesis of indolizine and its derivatives .

作用机制

Target of Action

Indolizine-5-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are the primary targets of Indolizine-5-carboxylic acid and play a crucial role in its mechanism of action.

Mode of Action

The interaction of Indolizine-5-carboxylic acid with its targets results in various biological activities. Indole derivatives, including Indolizine-5-carboxylic acid, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indolizine-5-carboxylic acid affects various biochemical pathways due to its interaction with multiple targets. For instance, indole derivatives are known to be involved in the degradation of tryptophan in higher plants, leading to the production of the plant hormone indole-3-acetic acid . The downstream effects of these affected pathways contribute to the broad-spectrum biological activities of Indolizine-5-carboxylic acid.

Result of Action

The molecular and cellular effects of Indolizine-5-carboxylic acid’s action are diverse due to its interaction with multiple targets and involvement in various biochemical pathways. These effects contribute to its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

生化分析

Cellular Effects

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

Indole derivatives have been found to exhibit various biologically vital properties .

Dosage Effects in Animal Models

Indole derivatives have been found to exhibit various biological activities .

Metabolic Pathways

Indole is known to be an important heterocyclic system that provides the skeleton to various alkaloids .

Transport and Distribution

Indole derivatives have been found to bind with high affinity to multiple receptors .

Subcellular Localization

Indole derivatives have been found to bind with high affinity to multiple receptors .

属性

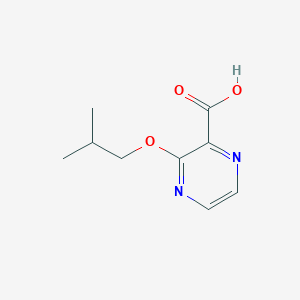

IUPAC Name |

indolizine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRPQLCQHIAMTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=CN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

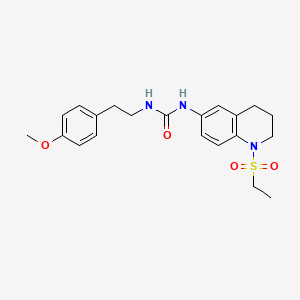

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)

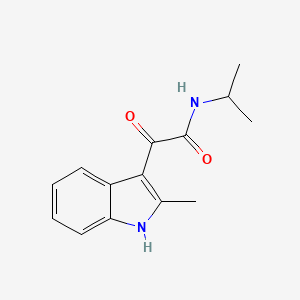

![4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2363825.png)

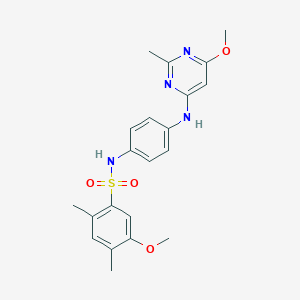

![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2363826.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)